Product packaging for 5-Fluoro-6-methylquinolin-3-amine(Cat. No.:)

5-Fluoro-6-methylquinolin-3-amine

Cat. No.: B13262669
M. Wt: 176.19 g/mol
InChI Key: PXHIFBRSPPUJPX-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylquinolin-3-amine is a fluorinated and methylated aminoquinoline derivative serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group on the quinoline core, makes it a valuable scaffold for constructing more complex molecules. This compound is particularly useful for investigating structure-activity relationships (SAR) in drug discovery projects. Researchers utilize this amine primarily as a key intermediate in synthesizing compound libraries. The 3-amino group can undergo typical reactions such as amide coupling or reductive amination, while the quinoline ring system can participate in metal-catalyzed cross-coupling reactions. The fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing lead compounds. Quinoline-based structures are of significant interest in the development of pharmacologically active molecules, and similar structures have been explored for their interaction with enzymes like acetylcholinesterase . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B13262669 5-Fluoro-6-methylquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

5-fluoro-6-methylquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-2-3-9-8(10(6)11)4-7(12)5-13-9/h2-5H,12H2,1H3

InChI Key

PXHIFBRSPPUJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC(=C2)N)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 6 Methylquinolin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for 5-Fluoro-6-methylquinolin-3-amine

A logical retrosynthetic analysis of this compound suggests that a primary disconnection strategy would be based on the well-established Friedländer annulation. This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org

The key disconnection, therefore, breaks the quinoline (B57606) ring at the N1-C2 and C3-C4 bonds. This leads to two precursor fragments: a substituted 2-aminobenzaldehyde and a molecule that can provide the C2 and C3 atoms of the quinoline ring. For the formation of a 3-aminoquinoline (B160951), a common strategy is the use of a precursor with a masked amino group, such as a nitro group, which can be reduced in a later step.

Following this logic, the target molecule, This compound (1) , can be retrosynthetically derived from 5-Fluoro-6-methyl-3-nitroquinoline (2) . The amino group at the C3 position is often introduced by the reduction of a corresponding nitro derivative, a reliable and widely used transformation.

The nitroquinoline 2 can, in turn, be disconnected via the Friedländer synthesis. This would involve the reaction of 2-Amino-6-fluoro-5-methylbenzaldehyde (3) with a two-carbon building block that can form the C2-C3 bond with the desired functionality. A suitable reagent for this would be nitroacetaldehyde or a synthetic equivalent.

Alternatively, the quinoline core can be constructed using other classical methods like the Skraup or Doebner-von Miller reactions, which would start from a substituted aniline (B41778). vulcanchem.com In this case, the retrosynthetic disconnection would lead back to 4-Fluoro-5-methylaniline (4) as a key starting material.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be envisioned through several routes, with the Friedländer synthesis being a prominent and versatile method. wikipedia.orgorganic-chemistry.orgnih.gov

Precursor Synthesis and Functional Group Interconversions

The synthesis of the necessary precursors is a critical first step. For a Friedländer approach, the synthesis of 2-Amino-6-fluoro-5-methylbenzaldehyde (3) would be required. This can be a multi-step process starting from a commercially available substituted toluene (B28343) or aniline.

A more common and perhaps more practical approach would be to first construct the quinoline core and then introduce the desired functionalities. For instance, starting with 4-Fluoro-5-methylaniline (4) , one could first synthesize 5-Fluoro-6-methylquinoline . This intermediate can then undergo nitration to introduce a nitro group, which is subsequently reduced to the target 3-amine.

The nitration of a substituted quinoline can yield a mixture of isomers, and the regioselectivity would be influenced by the directing effects of the existing fluoro and methyl groups. Subsequent separation of the desired 3-nitro isomer would be a crucial step. The reduction of the nitro group to an amine is a standard transformation that can be achieved with high efficiency using various reagents like tin(II) chloride or through catalytic hydrogenation. nih.gov

Key Cyclization and Annulation Reactions in Quinoline Scaffold Formation

The formation of the quinoline scaffold is the cornerstone of the synthesis. Several classical reactions are available for this purpose:

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. organic-chemistry.org For the synthesis of the target molecule, this would involve the reaction of 2-Amino-6-fluoro-5-methylbenzaldehyde with a reagent like ethyl nitroacetate, followed by cyclization, decarboxylation, and reduction.

Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. vulcanchem.com Starting with 4-Fluoro-5-methylaniline , this could provide the 5-Fluoro-6-methylquinoline core.

Doebner-von Miller Reaction : This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. It offers an alternative route to the quinoline core from the corresponding aniline.

The choice of the cyclization reaction would depend on the availability of starting materials and the desired substitution pattern.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is crucial for achieving high yields and purity. For the Friedländer synthesis, various catalysts have been explored to improve efficiency, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org The reaction can also be promoted by microwave irradiation or the use of ionic liquids to enhance reaction rates and yields. nih.gov

For the nitration step, the choice of nitrating agent and reaction temperature can influence the regioselectivity and minimize the formation of undesired byproducts. For the final reduction of the nitro group, the selection of the reducing agent and reaction conditions can be optimized to ensure complete conversion without affecting other functional groups in the molecule.

Table 1: Plausible Synthetic Steps and Conditions

StepReactionReagents and ConditionsProduct
1Skraup Synthesis4-Fluoro-5-methylaniline , glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene)5-Fluoro-6-methylquinoline
2Nitration5-Fluoro-6-methylquinoline , HNO₃/H₂SO₄5-Fluoro-6-methyl-3-nitroquinoline
3Reduction5-Fluoro-6-methyl-3-nitroquinoline , SnCl₂/HCl or H₂/Pd-CThis compound

Derivatization and Functionalization Strategies for Analogues of this compound

The derivatization of this compound can lead to a wide range of analogues with potentially interesting properties. The presence of the amino group and the reactive quinoline core provides multiple handles for chemical modification.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

Electrophilic aromatic substitution on the quinoline ring is a key strategy for introducing new functional groups. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.

In this compound, the benzene (B151609) ring is activated by the methyl group and the amino group on the pyridine (B92270) ring, while being deactivated by the fluorine atom and the electron-withdrawing nature of the pyridine nitrogen. The amino group at C3 is a strong activating group and will direct electrophiles to the pyridine ring, but steric hindrance might be a factor. The methyl group at C6 and the fluorine at C5 will influence the substitution on the benzene ring.

Electrophilic attack is generally favored on the benzene ring of the quinoline system. The positions C8 and to a lesser extent C7 would be the most likely sites for electrophilic substitution. The directing effects of the substituents would need to be carefully considered to predict the outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Nucleophilic Transformations at the Amine Moiety and Halogen Position

The structure of this compound presents two primary sites for nucleophilic transformations: the 3-amino group and the 5-fluoro substituent. The electron-donating nature of the amine and methyl groups and the electron-withdrawing character of the fluorine atom and the pyridine ring collectively influence the reactivity of the quinoline system.

At the Amine Moiety: The primary amine at the C-3 position is a versatile nucleophile. It can readily react with a variety of electrophiles. For instance, acylation with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. The amine group's nucleophilicity also allows for its participation in the formation of Schiff bases upon reaction with aldehydes and ketones. Furthermore, derivatization of the amine is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties.

At the Halogen Position: The fluorine atom at the C-5 position is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to other halogens like chlorine or bromine, due to the strength of the C-F bond. However, under forcing conditions or with potent nucleophiles, substitution can occur. The success of such a reaction is highly dependent on the electronic nature of the quinoline ring. The introduction of strong electron-withdrawing groups elsewhere on the ring could activate the fluorine for substitution. In the context of fluoroquinolone antibiotics, modifications at the C-7 position by nucleophilic substitution are common, often requiring the formation of a boron complex to facilitate the reaction with weak nucleophiles like amino heterocycles. nih.gov

Table 1: Potential Nucleophilic Transformations of this compound This table is illustrative and based on general quinoline reactivity, as direct examples for the specific compound are not widely available.

Reaction Type Reagent/Conditions Potential Product
Amine Moiety
Acylation Acetyl chloride, pyridine N-(5-fluoro-6-methylquinolin-3-yl)acetamide
Sulfonylation p-Toluenesulfonyl chloride, base N-(5-fluoro-6-methylquinolin-3-yl)-4-methylbenzenesulfonamide
Schiff Base Formation Benzaldehyde, acid catalyst (E)-N-benzylidene-5-fluoro-6-methylquinolin-3-amine
Halogen Position
Nucleophilic Substitution Sodium methoxide, high temperature/pressure 5-Methoxy-6-methylquinolin-3-amine

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives. For this compound, these reactions could be employed to introduce new substituents, assuming a suitable halogen or triflate precursor is available.

Common palladium-catalyzed reactions applicable to quinoline systems include:

Suzuki Coupling: Reaction of a haloquinoline with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Reaction of a haloquinoline with an alkene to introduce a vinyl substituent.

Buchwald-Hartwig Amination: Coupling of a haloquinoline with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction of a haloquinoline with a terminal alkyne to introduce an alkynyl group.

While there is no specific literature on these reactions for this compound, studies on other quinolines demonstrate the feasibility of these transformations. For example, palladium-catalyzed cross-coupling reactions have been extensively used in the synthesis of quinolin-2(1H)-ones.

Table 2: Illustrative Palladium-Catalyzed Reactions on a Quinoline Scaffold Data is generalized from known quinoline chemistry.

Coupling Reaction Reactants Catalyst/Ligand Potential Product Type
Suzuki Haloquinoline, Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Phenyl-substituted quinoline
Heck Haloquinoline, Methyl acrylate Pd(OAc)₂, P(o-tolyl)₃ Methyl (E)-3-(quinolinyl)acrylate
Buchwald-Hartwig Haloquinoline, Morpholine Pd₂(dba)₃, BINAP, NaOtBu Morpholinyl-substituted quinoline

Stereoselective Synthesis and Chiral Derivatization

The development of stereoselective synthetic methods is crucial in medicinal chemistry, as different enantiomers of a chiral drug often exhibit different pharmacological activities. nih.gov For this compound, which is achiral, chiral derivatization would involve the introduction of a chiral center.

This could be achieved through several approaches:

Reaction with Chiral Reagents: The amine group can be reacted with a chiral acid or acyl chloride to form diastereomeric amides, which could then potentially be separated. For instance, quinoline-based chiral derivatizing reagents have been synthesized by incorporating amino acids like L-proline, and then used to separate enantiomers of other compounds. asianpubs.orgresearchgate.net

Asymmetric Catalysis: A prochiral substrate could be used in an asymmetric reaction to generate a chiral derivative of the quinoline. For example, the asymmetric reduction of a suitable imine precursor could lead to a chiral amine.

Stereoselective Annulation: Three-component reactions have been described for the diastereoselective synthesis of decahydroquinolin-4-one derivatives. nih.gov While this applies to a saturated quinoline core, it highlights the potential for stereocontrol in quinoline synthesis.

The synthesis of chiral amino ketone derivatives has been achieved through the stereoselective addition of organolithium compounds to N-tert-butanesulfinyl aldimines, which serves as a general method for creating chiral amine-containing molecules. nih.gov

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign processes. This has led to the exploration of green chemistry principles, flow chemistry, and novel catalytic systems for the synthesis of heterocyclic compounds like quinolines.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. acs.org For the synthesis of quinolines, this can involve:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste, with a focus on recyclable catalysts like nanocatalysts. asianpubs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption.

Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. carewellpharma.in Modern approaches focus on milder, more sustainable alternatives.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher purity of products. nih.gov

The synthesis of quinolines has been successfully adapted to flow chemistry systems. For example, a continuous-flow photoisomerization-cyclization process has been developed for quinoline synthesis. acs.org This methodology allows for the generation of various substituted quinolines in high yields and with significant throughput. Such a process could potentially be adapted for the synthesis of this compound, offering a more efficient and scalable manufacturing route.

Biocatalytic and Organocatalytic Applications in Quinoline Synthesis

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. For quinoline synthesis, enzymes like monoamine oxidase (MAO-N) have been used for the aromatization of tetrahydroquinolines to the corresponding quinolines. This approach provides a green alternative to traditional chemical oxidation methods.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. They offer the advantage of being metal-free, thus avoiding issues of metal contamination in the final product. Organocatalyzed methods have been developed for the synthesis of functionalized quinolines, often proceeding through cascade reactions to build the quinoline core with high complexity in a single step. An efficient one-pot procedure for the synthesis of complex polycyclic quinoline derivatives has been developed using an asymmetric organocatalytic approach. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 5 Fluoro 6 Methylquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule like 5-Fluoro-6-methylquinolin-3-amine, a suite of NMR experiments would be employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, thereby confirming its constitution.

One-dimensional (1D) NMR spectra provide initial information about the chemical environment and number of different types of nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the amine protons. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns dictated by spin-spin coupling with each other and with the fluorine atom. The methyl protons would likely appear as a singlet in the upfield region (around 2.5 ppm), and the amine protons as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The positions of these signals are influenced by the electronegativity of neighboring atoms (F, N) and the aromatic system. Carbons bonded to fluorine would show a large one-bond coupling (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is simple yet informative, showing a single resonance for the fluorine atom at the C-5 position. The chemical shift of this signal is sensitive to the electronic environment, and its coupling to nearby protons (³JHF, ⁴JHF) would be observable in high-resolution ¹H spectra or directly in the ¹⁹F spectrum. ucsd.eduslideshare.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is essential for identifying the connectivity of quaternary carbons and piecing together the entire carbon skeleton. For instance, correlations from the methyl protons to C-6 and C-5 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the relative orientation of substituents. For example, a NOESY correlation between the methyl protons and the proton at C-5 or C-7 would provide information about the molecule's preferred conformation.

Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δ, ppm) (Predicted)¹H Chemical Shift (δ, ppm) (Predicted)Multiplicity (¹H)Coupling Constants (J, Hz) (Predicted)
2145.08.50dJ = 2.5
3125.0---
4130.07.80dJ = 2.5
4a128.0---
5158.0 (d, ¹JCF ≈ 250)---
6120.0---
7122.07.40d⁴JHF ≈ 2.0
8115.07.60d³JHH = 9.0
8a147.0---
CH₃18.02.50s-
NH₂-4.50br s-

Molecules are not static; they undergo various dynamic processes, such as bond rotations, which can be studied by NMR. Dynamic NMR (DNMR) involves recording spectra at different temperatures. For this compound, DNMR could be used to investigate the rotational barrier around the C3-NH₂ bond. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for the two amine protons if they are in different chemical environments. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotation. Similarly, hindered rotation of the methyl group could also be investigated, although this typically requires much lower temperatures. This analysis provides valuable insights into the molecule's flexibility and the conformational preferences of its substituents. nih.govcopernicus.org

While solution NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) characterizes them in their solid, crystalline, or amorphous forms. bruker.comeuropeanpharmaceuticalreview.com This is particularly important in pharmaceutical sciences, where different solid forms (polymorphs) of a drug can have different physical properties. nih.govinsidescientific.com The methodology involves spinning the sample at a "magic angle" (MAS) to average out anisotropic interactions that broaden signals in the solid state. Cross-polarization (CP) techniques are often used to enhance the signal of low-abundance nuclei like ¹³C. fsu.edu For this compound, ¹³C and ¹⁵N CP-MAS experiments would provide a fingerprint for its specific crystalline form. Any differences in the ssNMR spectra between different batches would indicate the presence of different polymorphs or amorphous content. fsu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule, thus validating its molecular formula. For this compound (C₁₀H₉FN₂), HRMS would be expected to show a protonated molecular ion [M+H]⁺ with a measured m/z value that matches the calculated exact mass to within a few parts per million.

Furthermore, by inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is obtained, which serves as a structural fingerprint. libretexts.org For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules. Common fragmentation patterns for fluoroquinolones include losses of H₂O, CO, and HF. tandfonline.com The quinoline ring itself is relatively stable, but cleavage of the substituents or fragmentation of the heterocyclic ring can occur. researchgate.netnih.gov

Hypothetical HRMS Fragmentation Data for this compound

IonProposed FragmentCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₀FN₂⁺177.0826
[M+H-NH₃]⁺C₁₀H₇F⁺160.0526
[M+H-HCN]⁺C₉H₉FN⁺150.0717

X-ray Diffraction Crystallography for Absolute Stereochemistry and Three-Dimensional Molecular Architecture

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision. The analysis would confirm the planarity of the quinoline ring system and reveal the precise bond lengths and angles, which are influenced by the electronic effects of the fluorine, amino, and methyl substituents. Furthermore, it would show the intermolecular interactions, such as hydrogen bonding involving the amine group and the quinoline nitrogen, that dictate how the molecules pack together in the crystal lattice. nih.govacs.orgmdpi.com

Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)824
Z (molecules/unit cell)4

Co-crystallization Studies with Model Binding Partners

Co-crystallization is a technique used to form a single crystalline structure containing two or more different molecules in a specific stoichiometric ratio. In the context of this compound, co-crystallization with model binding partners can provide invaluable insights into its intermolecular interaction capabilities, which is crucial for designing molecules with specific binding properties.

The primary interactions governing co-crystal formation are non-covalent, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The presence of an amino group, a fluoro substituent, and an aromatic quinoline core in this compound makes it a versatile candidate for forming co-crystals with a variety of partners.

Methodologies for Co-crystallization:

Solution Evaporation: This is the most common method, where this compound and a selected co-former are dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent allows for the gradual formation of co-crystals.

Grinding: Both solid reactants are ground together, either manually with a mortar and pestle or mechanically in a ball mill. This solvent-free method is environmentally friendly and can sometimes produce polymorphs that are not accessible from solution.

Slurry Co-crystallization: The reactants are suspended in a small amount of a solvent in which they are sparingly soluble. The suspension is stirred for an extended period, allowing for the dissolution of the starting materials and the crystallization of the more stable co-crystal.

Selection of Model Binding Partners:

The choice of co-formers is critical and is guided by the functional groups present in this compound.

Carboxylic Acids (e.g., Benzoic Acid, Salicylic Acid): These are excellent hydrogen bond donors and can form robust synthons with the amino group and the quinoline nitrogen of the target molecule.

Phenols (e.g., Hydroquinone, Resorcinol): Similar to carboxylic acids, phenols can act as hydrogen bond donors.

Other Heterocyclic Compounds (e.g., Pyridine (B92270), Pyrimidine): These can participate in π-π stacking interactions with the quinoline ring system.

Successful co-crystallization would be confirmed by single-crystal X-ray diffraction, which would reveal the precise three-dimensional arrangement of the molecules in the crystal lattice and the specific intermolecular interactions that hold them together.

Powder X-ray Diffraction for Polymorphism Investigation Methodologies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect to investigate for any new chemical entity. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary and powerful tool for identifying and characterizing different polymorphic forms of this compound.

The methodology for a polymorphism investigation using PXRD typically involves the following steps:

Sample Preparation: A small amount of the crystalline powder of this compound is gently packed into a sample holder to ensure a flat and uniform surface.

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting PXRD pattern is a fingerprint of the crystalline phase.

Polymorph Screening: To induce the formation of different polymorphs, the compound is subjected to various conditions, such as:

Recrystallization from a wide range of solvents with different polarities.

Varying the rate of cooling during crystallization.

Sublimation.

Grinding or milling.

Storage under different temperature and humidity conditions.

Data Analysis: The PXRD patterns of the samples obtained from the different conditions are compared. The appearance of new peaks or significant changes in the peak positions and intensities indicates the presence of a new polymorphic form. Each unique pattern corresponds to a distinct crystal structure. researchgate.net All measured lines are indexed to be consistent with a specific space group. researchgate.net

The collected PXRD data for a hypothetical polymorph of this compound could be presented as follows:

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4100
12.27.345
15.85.678
19.14.662
21.54.185
25.43.550

This table is populated with hypothetical data for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Fingerprinting and Molecular Vibrations

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A small fraction of the scattered light is shifted in frequency, and this shift corresponds to the vibrational frequencies of the molecule.

Functional Group Fingerprinting:

The combination of IR and Raman spectroscopy allows for a comprehensive fingerprinting of the functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (amine)Stretching3400-3300 (two bands for primary amine)3400-3300
C-H (aromatic)Stretching3100-30003100-3000
C-H (methyl)Stretching2975-2950 (asymmetric), 2885-2865 (symmetric)2975-2950, 2885-2865
C=N, C=C (quinoline ring)Stretching1620-14501620-1450
N-H (amine)Bending1650-15801650-1580
C-FStretching1250-10001250-1000

This table contains typical wavenumber ranges for the indicated functional groups and is for illustrative purposes.

The presence of sharp bands in these regions would confirm the presence of the respective functional groups. For instance, the characteristic C-F stretching vibration is often strong in the IR spectrum, while the aromatic ring vibrations are typically strong in the Raman spectrum. mdpi.comresearchgate.net Comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is employed to study the electronic transitions and photophysical properties of this compound. These techniques provide insights into how the molecule interacts with light, which is fundamental to its potential use in applications like sensors or imaging agents.

UV-Vis Absorption Spectroscopy:

This technique measures the absorption of ultraviolet and visible light by the molecule. The absorption of light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum is a plot of absorbance versus wavelength (nm). For this compound, the spectrum is expected to show characteristic bands corresponding to π-π* transitions within the quinoline aromatic system. researchgate.net

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. The fluorescence spectrum is a plot of emission intensity versus wavelength (nm). The emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. nih.gov

Analysis Methodologies:

Solvent Effects (Solvatochromism): Recording the absorption and emission spectra in a series of solvents with varying polarities can reveal information about the nature of the electronic transitions and the change in dipole moment upon excitation. acs.org

Determination of Absorption and Emission Maxima (λ_max): The wavelengths of maximum absorption and emission are key parameters.

Calculation of Stokes Shift: The difference in energy between the absorption and emission maxima provides information about the structural relaxation in the excited state.

A hypothetical dataset for the photophysical properties of this compound in different solvents is presented below:

SolventAbsorption λ_max (nm)Emission λ_max (nm)Stokes Shift (nm)
Hexane34039050
Dichloromethane34540560
Acetonitrile34841567
Ethanol35042575

This table is populated with hypothetical data for illustrative purposes.

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often desirable for applications requiring strong fluorescence.

Relative Method for Quantum Yield Determination:

The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

The protocol involves the following steps:

Selection of a Standard: A suitable fluorescence standard is chosen. The standard should absorb and emit in a similar spectral region as this compound. For emission in the blue-violet region, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard. nih.govresearchgate.net

Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

Measurement of Absorption and Emission Spectra: The UV-Vis absorption spectra and the fluorescence emission spectra of all solutions are recorded. The excitation wavelength should be the same for both the sample and the standard.

Calculation of Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

Φ_r is the quantum yield of the reference.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the slopes of the resulting lines can be used in the calculation, which can improve accuracy.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 6 Methylquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, allow for the precise determination of molecular geometries, energies, and electronic properties, offering a predictive lens into a compound's reactivity and stability.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of molecular systems. rsc.org For 5-Fluoro-6-methylquinolin-3-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G* or higher, are utilized to determine its most stable three-dimensional conformation. researchgate.netresearchgate.net This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G level)*

ParameterBond/AngleCalculated Value
Bond LengthC5-F1.35 Å
Bond LengthC6-C(CH3)1.51 Å
Bond LengthC3-N(NH2)1.38 Å
Bond AngleF-C5-C6118.5°
Bond AngleC(CH3)-C6-C5121.0°
Dihedral AngleC4-C3-N(NH2)-H~180° (planar)

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic systems.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for electronic property predictions, albeit at a greater computational cost. arabjchem.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to refine the electronic energy and properties of this compound. These calculations are particularly valuable for obtaining benchmark energetic data and for situations where electron correlation effects, which are approximated in DFT, are critical.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.comlibretexts.org For this compound, the distribution and energies of these orbitals are of paramount importance. The electron-donating amino group at the 3-position is expected to significantly raise the energy of the HOMO, localizing it primarily on the pyrimidine (B1678525) ring and the amine substituent. Conversely, the electron-withdrawing fluorine atom at the 5-position will likely lower the energy of the LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These energy values are hypothetical and serve to illustrate the expected trends based on the substituent effects.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility of this compound and its interactions with a solvent environment, typically water. mdpi.com These simulations can reveal how the molecule rotates, vibrates, and translates over time, and how its conformation might change in response to its surroundings. For instance, MD can show the preferred orientations of the amino and methyl groups and the stability of intermolecular hydrogen bonds with solvent molecules.

In Silico Prediction of Molecular Interactions and Binding Affinity Methodologies

A primary application of computational chemistry in drug discovery is the in silico prediction of how a molecule might interact with a biological target, such as a protein. nih.gov Molecular docking is a key technique used to predict the preferred binding orientation of a ligand within a protein's active site. tandfonline.com For this compound, docking studies could be performed against a relevant protein target to identify potential binding modes. These studies would predict key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions. mdpi.comnih.gov Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding, providing a quantitative measure of the binding affinity. tandfonline.com

Molecular Docking Simulations with Representative Protein Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

Research on quinoline (B57606) derivatives frequently employs molecular docking to identify potential biological targets and rationalize structure-activity relationships (SAR). nih.govmdpi.com For a compound like this compound, docking simulations would be performed against a panel of protein targets hypothesized to be relevant based on the activities of structurally similar molecules. Quinoline scaffolds are known to interact with a wide range of biological targets, including protein kinases, DNA gyrase, and enzymes involved in various diseases.

The process involves preparing the 3D structure of the ligand and the protein receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the structural basis of binding. For instance, the 3-amino group of the compound is a potential hydrogen bond donor and acceptor, while the quinoline ring can participate in pi-stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. mdpi.comresearchgate.net

Table 1: Representative Protein Targets and Interactions for Quinoline Derivatives in Docking Studies This table presents examples of protein targets used in docking studies of various quinoline derivatives, which could be relevant for investigating this compound.

Protein Target Disease Relevance Key Interacting Residues (Examples from Literature) Reference
Caspase-3 Apoptosis, Cancer ASP135, LYS137, GLY125, THR140 nih.gov
Tyrosine Kinases (e.g., EGFR) Cancer Val90, Ala103, Lys105, Phe120, Asp216 mdpi.com
DNA Gyrase / Topoisomerase IV Bacterial Infections Stabilizes enzyme-DNA complex
α-Synuclein Parkinson's Disease C-terminal region mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a QSAR model involves several steps:

Data Set Preparation : A collection of quinoline derivatives with experimentally measured biological activities is required.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various constitutional, topological, electronic, and steric properties of the molecules.

Model Building : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques, such as cross-validation (q²) and randomization tests. nih.gov

Commonly used methodologies include 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding features are favorable or unfavorable for activity, providing intuitive guidance for designing more potent compounds. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds This table lists common descriptors that would be calculated for this compound and its analogues in a QSAR/QSPR study.

Descriptor Class Example Descriptors Information Encoded
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges Electron distribution, reactivity
Steric Molecular Volume, Surface Area, Molar Refractivity Size and shape of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient) Lipophilicity, membrane permeability
Topological Connectivity Indices (e.g., Kier & Hall) Atomic connectivity and branching
3D-QSAR Fields Steric Fields, Electrostatic Fields (CoMFA/CoMSIA) 3D shape and electronic properties

Pharmacophore Modeling and Virtual Screening Strategies

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active quinoline derivatives.

The key features of such a model would likely include:

A hydrogen bond acceptor (the quinoline nitrogen).

A hydrogen bond donor (the 3-amino group).

An aromatic ring feature (the quinoline core).

A hydrophobic feature (the 6-methyl group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. researchgate.net Large chemical databases are searched to identify other molecules that match the pharmacophore's features, regardless of their underlying chemical scaffold. This strategy is a powerful tool for identifying novel hit compounds with potentially new and diverse chemical structures that could bind to the target of interest. researchgate.netresearchgate.net

Reaction Mechanism Elucidation Using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These studies provide insights into the viability of synthetic routes and the factors controlling regioselectivity and reaction rates.

Transition State Calculations for Key Synthetic Steps

The synthesis of a substituted quinoline like this compound can be achieved through various named reactions (e.g., Friedländer, Skraup, Doebner-von Miller). iipseries.orgtandfonline.com Computational chemists can model these reactions to understand their mechanisms in detail. A critical part of this is locating and characterizing the transition state (TS) for each key step. nih.gov

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. dailymotion.com Using methods like Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods in software packages like Gaussian, researchers can calculate the geometry and energy of the TS. dailymotion.com The calculated activation energy (the difference in energy between the reactants and the TS) provides a quantitative measure of the reaction's feasibility. For example, DFT calculations have been used to support experimentally proposed pathways in quinoline synthesis, clarifying the rate-determining step. nih.gov

Reaction Coordinate Mapping and Energy Profile Generation

Beyond just calculating the transition state, computational methods can map the entire reaction coordinate. This involves calculating the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The resulting reaction energy profile is a graph of energy versus the reaction coordinate.

This profile provides a comprehensive view of the reaction mechanism. It reveals whether the reaction is exothermic or endothermic, identifies the rate-limiting step (the one with the highest energy barrier), and confirms the presence of any stable intermediates. For instance, computational analysis of the reaction of hydroxyl radicals with the basic quinoline structure revealed that the formation of adducts proceeds through exothermic pathways, and the activation energies for attack at different carbon atoms could be quantified. nih.gov

Solvent Effects and Solvation Models in Computational Studies of this compound

Reactions are almost always performed in a solvent, and the solvent can have a significant impact on reaction rates and equilibria. Computational studies must account for these effects to provide realistic predictions. For a molecule like this compound, the polarity of the solvent would influence properties like its dipole moment and the energy of its frontier molecular orbitals. researchgate.net

Two main approaches are used to model solvent effects:

Implicit Solvation Models : The solvent is treated as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.govnih.gov These models are computationally efficient and often provide a good description of bulk solvent effects. Studies on quinoline have shown that implicit solvation models can significantly lower calculated activation barriers for reactions compared to gas-phase calculations. nih.gov

Explicit Solvation Models : A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is much more computationally expensive.

Research has shown that for quinoline derivatives, a change in solvent polarity can significantly affect properties like the dipole moment and the energy of solvation. researchgate.net The choice of solvation model is crucial for accurately predicting reaction barriers and molecular properties in solution. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies for 5 Fluoro 6 Methylquinolin 3 Amine Derivatives

Rational Design Principles for Modulating the Activity and Properties of 5-Fluoro-6-methylquinolin-3-amine

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that retains similar physicochemical properties, thereby potentially improving potency, selectivity, or metabolic stability. For the this compound scaffold, several bioisosteric modifications can be envisioned:

Fluorine at C5: The fluorine atom can be replaced with other small, electron-withdrawing groups like a chlorine atom or a cyano (-CN) group. A chlorine atom, for instance, is larger and more lipophilic than fluorine, which could alter binding pocket interactions and membrane permeability. mdpi.com

Methyl at C6: The methyl group could be replaced by an ethyl group to probe for additional hydrophobic interactions or by a methoxy (B1213986) group to introduce a hydrogen bond acceptor.

Amine at C3: The primary amine is a critical interaction point and a handle for derivatization. It can be acylated, alkylated, or incorporated into various heterocyclic rings to explore a vast chemical space.

Scaffold hopping aims to identify structurally novel cores that mimic the biological activity of the original scaffold, often leading to improved properties or novel intellectual property. acs.org Starting from the this compound core, one could explore replacing the quinoline (B57606) ring with other bicyclic heteroaromatics like quinazoline, quinoxaline, or benzimidazole. rsc.org These alternative scaffolds maintain a similar three-dimensional arrangement of key pharmacophoric features while offering different electronic and solubility properties. For instance, deep learning and fragment-based approaches are increasingly used to generate novel hinge-binding motifs for kinase inhibitors, a common application for quinoline-based structures. mdpi.com

Table 1: Illustrative Bioisosteric Replacements and Their Predicted Impact

PositionOriginal GroupBioisosteric ReplacementPotential Impact on Properties
C5 Fluoro (-F)Chloro (-Cl)Increased lipophilicity, altered electronic profile.
C5 Fluoro (-F)Cyano (-CN)Increased polarity, potential for new hydrogen bonding.
C6 Methyl (-CH₃)Ethyl (-C₂H₅)Increased lipophilicity, probing for larger hydrophobic pockets.
C6 Methyl (-CH₃)Methoxy (-OCH₃)Introduction of a hydrogen bond acceptor, altered electronics.
C3 Amine (-NH₂)Hydroxyl (-OH)Changes from a hydrogen bond donor to both donor and acceptor.

While this compound itself is achiral, the introduction of chiral centers through derivatization can be a powerful strategy to enhance potency and selectivity. For example, alkylation or acylation of the 3-amino group with a chiral substituent can lead to stereoisomers with distinct biological activities. The synthesis and stereochemistry of quinoline alkaloids have demonstrated that the absolute configuration is often crucial for biological function. nih.gov

Chiral pool synthesis, which utilizes readily available chiral starting materials, can be employed to create enantiomerically pure derivatives. For instance, reacting the 3-amino group with a chiral carboxylic acid would yield diastereomeric amides that could be separated and evaluated independently. This approach allows for the elucidation of the optimal stereochemistry required for interaction with a specific biological target, a critical step in developing a selective therapeutic agent.

The functional groups on the this compound scaffold can be strategically modified to achieve targeted interactions with a biological receptor. The 3-amino group is a particularly versatile handle for such modifications.

For instance, in the context of kinase inhibition, the 3-amino group can be functionalized to interact with the hinge region of the ATP-binding pocket, a common strategy for achieving potent and selective inhibition. google.com Attaching a moiety capable of forming hydrogen bonds, such as a substituted pyrimidine (B1678525) or a urea-linked aromatic ring, can significantly enhance binding affinity. The selection of these groups is often guided by the structure of the target kinase's active site.

The fluorine at the C5 position can also play a crucial role. Its electron-withdrawing nature influences the basicity of the quinoline nitrogen, which can be critical for forming key hydrogen bonds with target proteins. mdpi.com Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the molecule. nih.gov

Table 2: Illustrative SAR Data for a Hypothetical Kinase Target Based on Analogous Quinoline Inhibitors

Compound IDR¹ at C3-AmineR² at C5R³ at C6IC₅₀ (nM)
A-1 -H-F-CH₃>1000
A-2 -C(O)phenyl-F-CH₃150
A-3 -C(O)(4-methoxyphenyl)-F-CH₃75
A-4 -C(O)phenyl-H-CH₃320
A-5 -C(O)phenyl-F-H250

This table presents hypothetical data based on general SAR principles for quinoline-based kinase inhibitors to illustrate the potential impact of substitutions.

High-Throughput Synthesis and Screening Library Design Based on the this compound Scaffold

To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis (HTS) and the creation of diverse chemical libraries are essential. Combinatorial chemistry approaches, where a central core is reacted with a variety of building blocks, are well-suited for this purpose. mdpi.com

A library based on our scaffold could be designed by preparing a common intermediate, such as 5-Fluoro-6-methyl-3-nitroquinoline, which can then be reduced to the key 3-amine intermediate. This intermediate can then be reacted in parallel with a diverse set of carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes (to form Schiff bases, which can be further reduced to secondary amines). This strategy allows for the rapid generation of hundreds or thousands of distinct derivatives.

The selection of building blocks for the library is crucial. They should be chosen to cover a wide range of physicochemical properties, including size, lipophilicity, and electronic character, to maximize the chances of identifying potent and drug-like compounds. Modern screening libraries often focus on specific target classes, such as kinases or G-protein-coupled receptors, by incorporating fragments known to interact with these targets. nih.gov Automated platforms that can perform synthesis, screening, and analysis in a high-throughput manner significantly accelerate this process. pharmaguideline.com

Chemogenomic Approaches for Target Identification and Validation Methodologies

When the biological target of a bioactive compound is unknown, chemogenomic approaches can be invaluable. This involves screening a library of compounds, such as one based on the this compound scaffold, against a large panel of biological targets (e.g., a kinase panel) or in cell-based phenotypic assays. google.com

A chemogenomic library is a collection of small molecules with well-annotated activities against a diverse set of protein targets. acs.org By observing the pattern of activity of our derivatives across this target space, we can generate hypotheses about their mechanism of action. For instance, if a subset of our quinoline derivatives consistently inhibits a particular family of kinases, it provides strong evidence that these are the likely targets.

Phenotypic screening, where compounds are evaluated for their effect on cell behavior (e.g., inhibition of cancer cell proliferation), can identify active compounds without prior knowledge of the target. mdpi.com Subsequent target deconvolution can be achieved by integrating the phenotypic data with the compound's chemical structure and its activity profile against known targets from chemogenomic screening.

Data Mining and Cheminformatics for SAR/SPR Analysis

The large datasets generated from high-throughput synthesis and screening require sophisticated computational tools for analysis. Cheminformatics and data mining play a critical role in extracting meaningful SAR and SPR information.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. For a library of this compound derivatives, a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA) could be developed. This involves aligning the molecules and calculating their steric and electrostatic fields. The model can then identify regions where bulky groups or electropositive/negative groups are favorable or unfavorable for activity, guiding the design of more potent compounds.

Molecular docking simulations can provide insights into the binding mode of the derivatives within the active site of a putative target protein. mdpi.com This can help rationalize observed SAR trends and predict the activity of new, rationally designed compounds. For example, docking studies could reveal why a particular substituent on the 3-amino group leads to a significant increase in potency by showing a specific hydrogen bond or hydrophobic interaction.

By integrating these computational approaches, the drug discovery process can be made more efficient, allowing for the rapid optimization of lead compounds derived from the versatile this compound scaffold.

Statistical Methods for Correlation and Regression Analysis

The investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for quinoline derivatives heavily relies on statistical methods to establish a quantitative correlation between the molecular structure and the observed biological activity or physicochemical properties. These methods are foundational to the field of Quantitative Structure-Activity Relationship (QSAR) modeling.

A primary statistical tool employed is Multiple Linear Regression (MLR) . MLR analysis is used to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). For instance, in a study on 7-chloro-4-aminoquinoline derivatives, MLR was used to evaluate the influence of steric (Molar Refractivity - MR), hydrophobic (log P), and electronic (Dipole Moment - DM) factors on their antimalarial activity. nih.gov Such models can provide statistically significant correlations that are useful for predicting the activity of new analogs.

The selection of relevant molecular descriptors is a critical step in building a robust QSAR model. These descriptors can be broadly categorized into:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight).

Physicochemical descriptors: Such as lipophilicity (log P) and polarizability.

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Quantum chemical descriptors: Including the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments, often calculated using methods like Density Functional Theory (DFT).

In the analysis of 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial compounds, descriptors such as dipole moment, atomic net charge, ELUMO, EHOMO, and log P were used to develop QSAR models. tandfonline.com The quality and predictive power of these models are assessed using various statistical parameters, including the coefficient of determination (R²), the leave-one-out cross-validated R² (q²), and the predicted R² for an external test set. An R² value close to 1 indicates a good fit of the model to the data.

The following interactive table illustrates a hypothetical QSAR dataset for a series of 3-aminoquinoline (B160951) derivatives, showcasing how variations in substituents at the R1 and R2 positions could influence antimalarial activity (pIC50), and the corresponding molecular descriptors that would be used in a regression analysis.

CompoundR1R2pIC50LogPMolar Refractivity (MR)
1HH5.22.145.3
2FH5.52.345.1
3HCH35.42.550.1
4FCH35.82.749.9
5ClH5.72.850.2
6ClCH36.03.255.0

This table is illustrative and based on general QSAR principles for quinoline derivatives.

Machine Learning Algorithms in Predictive Modeling

With the increasing complexity and volume of data in drug discovery, machine learning (ML) algorithms have become powerful tools for developing more sophisticated and predictive QSAR models. nih.gov These methods can handle non-linear relationships between molecular descriptors and biological activity, often providing higher accuracy than traditional statistical methods.

Several machine learning algorithms are commonly applied to the study of quinoline derivatives:

Support Vector Machines (SVM): SVM is a supervised learning model that can be used for both classification (e.g., active vs. inactive) and regression (e.g., predicting pIC50 values). In a study on antimalarial predictive models, SVM achieved an accuracy of 85.94% in classifying the antiplasmodial activity of natural products based on their molecular descriptors and fingerprints. nih.gov

Random Forest (RF): RF is an ensemble learning method that operates by constructing a multitude of decision trees at training time. It is known for its robustness and ability to handle high-dimensional data.

Deep Learning (Neural Networks): Deep learning models, particularly deep neural networks (DNNs), can learn complex patterns from data. A study on the activity prediction of aminoquinoline drugs utilized a deep learning-based method to achieve high correlation coefficients (0.9438 and 0.9737) in predicting drug activity. researchgate.net

The process of building an ML-based QSAR model typically involves the following steps:

Data Collection and Preparation: A dataset of compounds with known biological activities is compiled. The molecular structures are converted into a machine-readable format (e.g., SMILES strings).

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using software like PaDEL-Descriptor.

Feature Selection: Statistical techniques or algorithms are used to select the most relevant descriptors to avoid overfitting and improve model performance.

Model Training and Validation: The dataset is split into training and testing sets. The ML algorithm is trained on the training set, and its predictive performance is evaluated on the unseen test set.

The following table provides an example of how different machine learning models might be compared for their predictive performance on a QSAR task for quinoline derivatives.

Machine Learning ModelR² (Training Set)R² (Test Set)Root Mean Square Error (RMSE)
Multiple Linear Regression0.750.720.45
Support Vector Machine0.880.850.32
Random Forest0.920.890.28
Gradient Boosting0.940.910.25
Deep Neural Network0.960.900.27

This table presents hypothetical performance metrics for illustrative purposes.

The interpretability of machine learning models is also a key consideration. Techniques like SHapley Additive exPlanations (SHAP) can be used to understand which molecular features (descriptors) are most influential in the model's predictions. For example, a QSAR study on quinolinone-based thiosemicarbazones found that van der Waals volume, electron density, and molecular electronegativity were pivotal for antituberculosis activity. rsc.org Such insights are invaluable for the rational design of new, more potent derivatives of compounds like this compound.

Mechanistic Studies of 5 Fluoro 6 Methylquinolin 3 Amine Interactions at the Molecular Level in Vitro and in Silico Focus

Molecular Recognition and Binding Kinetics with Model Biomolecules (e.g., purified enzymes, receptor constructs)

The interaction of small molecules like 5-Fluoro-6-methylquinolin-3-amine with biological macromolecules is fundamental to understanding their potential pharmacological effects. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and enzyme kinetics studies are pivotal in characterizing these interactions.

Surface Plasmon Resonance is a powerful technique for studying the binding kinetics of a ligand (in this case, this compound) to a target biomolecule (e.g., an enzyme or receptor) immobilized on a sensor chip. This method allows for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants. The equilibrium dissociation constant (Kₑ), which indicates the binding affinity, can then be calculated.

Hypothetical Data Table for SPR Analysis: This table illustrates the type of data that would be generated from SPR experiments.

Target ProteinAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (M)
Kinase XData not availableData not availableData not available
Protease YData not availableData not availableData not available
Receptor ZData not availableData not availableData not available

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a biomolecule. This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, offering deeper insights into the forces driving the interaction.

Hypothetical Data Table for ITC Analysis: This table illustrates the type of data that would be generated from ITC experiments.

Target ProteinBinding Affinity (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)Stoichiometry (n)
Kinase XData not availableData not availableData not availableData not available
Protease YData not availableData not availableData not availableData not available
Receptor ZData not availableData not availableData not availableData not available

Enzyme kinetics studies are crucial for determining if this compound acts as an inhibitor of specific enzymes. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) can be determined. Quinolines are known to inhibit enzymes like DNA gyrase and topoisomerase.

Hypothetical Data Table for Enzyme Inhibition Studies: This table illustrates the type of data that would be generated from enzyme kinetics experiments.

EnzymeInhibition Constant (Kᵢ) (µM)Mechanism of Inhibition
DNA GyraseData not availableData not available
Topoisomerase IVData not availableData not available
Kinase XData not availableData not available

Interaction with Nucleic Acid Structures: Intercalation and Groove Binding Studies (In Vitro)

The planar aromatic structure of the quinoline (B57606) core suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or by binding to the major or minor grooves. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy (including quenching studies with DNA), circular dichroism, and viscometry are employed to investigate these interactions. Such studies can reveal the mode and strength of binding. Some quinoline-based compounds have been shown to intercalate into DNA. nih.gov

Photophysical and Photochemical Behavior in Model Biological Environments

The photophysical and photochemical properties of a compound are important for applications in photodynamic therapy and for understanding potential phototoxicity.

Upon absorption of light, a photosensitizer can undergo intersystem crossing to a triplet state and then transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂) (Type II mechanism), or it can react directly with a substrate to produce other reactive oxygen species (ROS) like superoxide (B77818) anion and hydroxyl radicals (Type I mechanism). Assays using specific probes for different ROS (e.g., Singlet Oxygen Sensor Green for ¹O₂, dihydroethidium (B1670597) for superoxide) can be used to quantify the generation of these species in vitro. While the photochemical properties of some fluoroquinolones have been studied, specific data for this compound is not available. researchgate.net

Hypothetical Data Table for ROS Generation: This table illustrates the type of data that would be generated from ROS detection assays.

Reactive Oxygen SpeciesQuantum Yield (Φ)Detection Method
Singlet Oxygen (¹O₂)Data not availableData not available
Superoxide Anion (O₂⁻)Data not availableData not available

Fluorescence Probing and Imaging Methodologies

The intrinsic fluorescence of quinoline derivatives makes them valuable tools for probing and imaging biological systems. The specific photophysical properties, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to the molecular structure and the local microenvironment. For this compound, while specific experimental data is not extensively available in the public domain, we can infer its potential behavior based on studies of analogous compounds.

General Photophysical Properties of Aminoquinolines

Aminoquinolines are known to exhibit fluorescence, and their spectral properties are influenced by the position of the amino group and other substituents on the quinoline ring. Studies on various aminoquinoline derivatives have shown that these molecules can act as fluorescent probes. For instance, some push-pull type fluorescent amino-quinoline derivatives, which have both electron-donating and electron-withdrawing groups, display solvatochromism, where the fluorescence color changes with the polarity of the solvent. researchgate.net In non-polar solvents, these compounds can exhibit high fluorescence quantum yields, which are often quenched in polar, protic environments. researchgate.net

The fluorescence of aminoquinolines can also be sensitive to pH. For example, some 3-acyl-6-amino-4-quinolone derivatives show changes in fluorescence intensity and a significant redshift in acidic conditions, making them potential proton probes.

Methodologies for Studying Fluorescence

The characterization of the fluorescence properties of a compound like this compound would involve several standard spectroscopic techniques:

Steady-State Fluorescence Spectroscopy: This technique is used to measure the excitation and emission spectra of the compound. The Stokes shift, which is the difference between the maximum excitation and emission wavelengths, can provide insights into the electronic and geometric changes in the molecule upon excitation.

Quantum Yield Determination: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. nih.gov

Fluorescence Lifetime Measurements: Time-resolved fluorescence spectroscopy is used to measure the average time the molecule spends in the excited state before returning to the ground state. This parameter can be sensitive to quenching processes and the local environment.

Solvatochromism Studies: By measuring the fluorescence spectra in a range of solvents with varying polarities, it is possible to assess the change in the dipole moment of the molecule upon excitation and its sensitivity to the environment.

Potential Applications in Fluorescence Imaging

Given the properties of related compounds, this compound could potentially be explored as a fluorescent probe for cellular imaging. For example, some aminoquinoline derivatives have been shown to accumulate in lipid droplets, exhibiting strong and specific emissions that allow for their visualization by confocal laser microscopy. researchgate.net The fluorine and methyl substitutions on the quinoline ring of this compound would influence its lipophilicity and, consequently, its subcellular distribution.

Data on Analogous Compounds

To illustrate the typical photophysical properties of related compounds, the following table presents data for some substituted aminoquinoline derivatives. It is important to note that these are not direct data for this compound but provide a reference for the expected range of values.

Compound/Derivative FamilyExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)SolventReference
Push-pull amino-quinolines~400-420~490-530Up to 0.57Non-polar solvents researchgate.net
Trifluoromethylated quinoline-phenol Schiff bases~350-400~420-5000.12 - 0.85Various organic solvents nih.gov
6-AminoquinolineNot specifiedNot specifiedNot specifiedVarious researchgate.net

These data highlight the variability in the photophysical properties of aminoquinolines depending on their substitution patterns and the solvent environment.

Redox Chemistry and Electron Transfer Mechanisms of this compound

The redox properties of quinoline derivatives are of significant interest, particularly in the context of their biological activities and potential applications in materials science. The introduction of substituents like fluorine and methyl groups, as in this compound, can modulate the electron density of the quinoline ring system and influence its electrochemical behavior.

Electrochemical Methodologies

Cyclic voltammetry (CV) is the primary technique used to investigate the redox chemistry of such compounds. A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential between two limits. The resulting voltammogram can provide information on:

Redox Potentials: The potentials at which oxidation and reduction peaks occur (Epa and Epc) can be used to determine the standard redox potential (E°), which is a measure of the thermodynamic ease of electron transfer.

Reversibility of Redox Processes: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) can indicate whether the electron transfer process is reversible, quasi-reversible, or irreversible.

Electron Transfer Kinetics: The scan rate dependence of the peak currents and potentials can provide insights into the kinetics of the electron transfer process.

Predicted Redox Behavior

Effect of the Amino Group: The amino group at the 3-position is an electron-donating group, which would be expected to make the quinoline ring easier to oxidize (i.e., have a less positive oxidation potential) compared to the unsubstituted quinoline.

Effect of the Fluoro Group: The fluorine atom at the 5-position is an electron-withdrawing group due to its high electronegativity. This would generally make the quinoline ring more difficult to oxidize and easier to reduce.

Effect of the Methyl Group: The methyl group at the 6-position is a weak electron-donating group, which would have a modest effect on the redox potential, slightly favoring oxidation.

Electron Transfer in Biological Systems

The redox properties of quinoline derivatives are often linked to their biological activity. For example, some antimicrobial quinolones are thought to exert their effects by interfering with electron transport chains or by generating reactive oxygen species (ROS) through redox cycling. The ability of a compound to accept or donate electrons can be crucial for its interaction with biological targets like enzymes.

In Silico Prediction of Redox Properties

Computational chemistry provides powerful tools to predict the redox properties of molecules. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energies are related to the ionization potential and electron affinity, respectively, and can be correlated with experimental oxidation and reduction potentials. Such calculations could provide theoretical estimates for the redox behavior of this compound.

Emerging Applications and Future Research Directions for 5 Fluoro 6 Methylquinolin 3 Amine

5-Fluoro-6-methylquinolin-3-amine as a Versatile Chemical Probe for Molecular and Cellular Systems

The quinoline (B57606) scaffold is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties and synthetic tractability. The introduction of substituents allows for the fine-tuning of these properties, making derivatives like this compound promising candidates for developing sophisticated molecular tools.

Design and Synthesis of Fluorescently Tagged Probes

The design of fluorescent probes based on this compound can leverage the compound's intrinsic fluorescence, which is a known characteristic of many quinoline derivatives. The quinoline nitrogen can be used to monitor interactions with target molecules through changes in fluorescence. nih.gov The synthetic accessibility of the quinoline core, often involving just a two-step process from commercially available starting materials, facilitates the creation of diverse probes. acs.orgrsc.org

The 3-amino group on this compound serves as a critical handle for chemical modification. This primary amine can be readily functionalized to attach various reporting tags or reactive groups. For instance, it can be acylated, alkylated, or used in condensation reactions to link to biomolecules or other signaling moieties. This modular design allows for a combinatorial approach to generate a library of probes with varied specificities and reporting characteristics. nih.gov

The fluorine atom at the 5-position and the methyl group at the 6-position are expected to modulate the photophysical properties of the quinoline core. The electron-withdrawing nature of the fluorine atom can influence the electronic distribution within the aromatic system, potentially leading to shifts in the absorption and emission spectra. nih.gov This can be advantageous in designing probes with specific excitation and emission wavelengths, for example, to avoid autofluorescence in cellular imaging. The methyl group, being electron-donating, can also contribute to these spectral shifts and may enhance the quantum yield of fluorescence. nih.gov Furthermore, the lipophilicity conferred by the methyl group and the C-F bond can influence the probe's ability to cross cellular membranes. nih.gov

A general synthetic strategy for creating fluorescently tagged probes from this compound would involve the reaction of the 3-amino group with a molecule containing a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, which are commonly used for labeling proteins and other biomolecules.

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

Reactive Group on ProbeTarget Functional Group on this compoundResulting Linkage
NHS-ester3-AminoAmide
Isothiocyanate3-AminoThiourea
Aldehyde/Ketone3-AminoImine (Schiff base)
Carboxylic Acid (with carbodiimide)3-AminoAmide

This table illustrates the versatility of the 3-amino group in forming stable covalent bonds with a variety of commercially available labeling reagents.

Affinity-Based Probes for Target Engagement Studies (Methodology)

Affinity-based probes are invaluable tools for identifying the molecular targets of bioactive compounds and for studying drug-target engagement. acs.org These probes typically consist of three components: a recognition element that binds to the target protein, a reactive group for covalent modification or a reporter tag for detection, and a linker connecting the two.

In the context of this compound, the quinoline scaffold itself can act as the recognition element, given the broad range of biological activities associated with quinoline derivatives. nih.gov The 3-amino group provides a convenient attachment point for a linker, which can then be connected to a reporter tag such as biotin (B1667282) for affinity purification or a fluorophore for visualization. acs.org

The methodology for using an affinity-based probe derived from this compound in target engagement studies would typically involve the following steps:

Probe Synthesis: The 3-amino group of this compound is functionalized with a linker that terminates in a reporter group (e.g., biotin).

Incubation with Proteome: The probe is incubated with a complex biological sample, such as a cell lysate or intact cells. The quinoline core of the probe will non-covalently bind to its protein targets.

Cross-linking (optional but common): If the probe includes a photoreactive group on the linker, UV irradiation is used to form a covalent bond between the probe and its target proteins. This helps to stabilize the interaction for subsequent analysis.

Enrichment of Probe-Target Complexes: The reporter tag (e.g., biotin) is used to capture the probe and any covalently bound proteins. For a biotin tag, this is typically achieved using streptavidin-coated beads.

Identification of Target Proteins: The captured proteins are eluted from the beads, separated (e.g., by SDS-PAGE), and identified using mass spectrometry.

This approach can reveal the cellular proteins that interact with the this compound scaffold, providing insights into its potential mechanism of action and opening avenues for drug development.

Potential in Materials Science and Organic Electronics (Theoretical and Design Considerations)

Quinoline derivatives are of growing interest in materials science, particularly in the field of organic electronics, due to their electronic properties, thermal stability, and ability to form ordered structures. nih.gov The specific substitutions on this compound suggest its potential as a building block for advanced organic materials.

Integration into Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) as a Design Element

Quinoline derivatives are known to be good materials for the emission layer of OLEDs. nih.gov The rigid and planar structure of the quinoline ring system facilitates π-π stacking, which is crucial for charge transport in organic electronic devices. The 3-amino group, being an electron-donating group, can enhance the hole-transporting properties of the material. Conversely, the electron-withdrawing fluorine atom can improve the electron-transporting capabilities. This combination of substituents in this compound could result in a material with ambipolar charge transport characteristics, which is desirable for simplifying OLED device architecture.

In the context of OPVs, quinoline derivatives can be used as either electron-donor or electron-acceptor materials, depending on their substitution pattern. nih.gov The tunable electronic properties of this compound, stemming from the interplay between the amino, fluoro, and methyl groups, make it an interesting candidate for incorporation into new OPV designs. Theoretical modeling and further derivatization could optimize its energy levels to match those of other materials in the photovoltaic device, thereby maximizing power conversion efficiency.

Development of Fluorescent Dyes and Pigments Based on the Quinoline Scaffold

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the development of novel dyes and pigments. rsc.org The color and intensity of the fluorescence can be tuned by modifying the substituents on the quinoline ring. The presence of the 3-amino group in this compound is particularly significant, as amino groups are known to be powerful auxochromes that can lead to a bathochromic (red) shift in the emission spectrum and increase the fluorescence quantum yield.

The fluorine atom at the 5-position can further enhance the photostability of the resulting dye, a critical property for commercial pigments. The methyl group at the 6-position can also influence the solid-state packing of the molecules, which can affect the color and brightness of the pigment. By chemically modifying the 3-amino group, it is possible to create a wide range of colors from a single starting material. For example, diazotization of the amino group followed by coupling with various aromatic compounds can generate a diverse palette of azo dyes.

Catalytic Applications of this compound and its Derivatives

The quinoline motif is not only a key component of functional materials but also serves as a versatile ligand in organometallic catalysis. nih.gov The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting catalyst.

Derivatives of this compound could be synthesized to act as ligands for a variety of metal-catalyzed reactions. The 3-amino group can be readily converted into other functional groups, such as phosphines or N-heterocyclic carbenes, which are common ligand classes in catalysis. The fluorine and methyl groups on the quinoline backbone would remain to influence the catalytic activity. The electron-withdrawing fluorine atom could make the metal center more electrophilic, which could be beneficial for certain types of reactions, such as Lewis acid catalysis. The steric bulk of the methyl group could be used to control the stereoselectivity of a reaction.

For example, a chiral derivative of this compound could be used as a ligand in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The predictable influence of the fluoro and methyl groups on the electronic and steric environment of the metal center makes this compound an attractive starting point for the rational design of new catalysts. Studies on other functionalized quinolines have shown their potential in reactions like the oxidation of catechol, demonstrating that the electronic nature of the substituents plays a key role in the catalytic activity. mdpi.com

Organocatalysis and Metal-Ligand Complexes in Organic Transformations

The chemical architecture of this compound, featuring a heterocyclic nitrogen atom and an exocyclic amine group, makes it a prime candidate for use as a ligand in coordination chemistry. The nitrogen atom within the quinoline ring can form a coordinate bond with a metal center, a property that is fundamental to the catalytic activity of many quinoline-based complexes. researchgate.net The amine group at the 3-position provides an additional coordination site, allowing the molecule to act as a bidentate ligand.

The formation of metal-ligand complexes is a cornerstone of modern catalysis. Transition metal complexes involving quinoline derivatives have been successfully used in a variety of organic transformations. nih.gov For instance, metal complexes with Schiff base ligands derived from amino-quinolines demonstrate significant catalytic activity in oxidation reactions. nih.gov In the context of this compound, the electronic properties conferred by the fluorine and methyl groups can modulate the stability and reactivity of the resulting metal complex. researchgate.net The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, potentially enhancing its catalytic prowess in specific reactions.

A series of metal(II) complexes with the fluoroquinolone fleroxacin (B1672770) have been synthesized and shown to have enhanced biological activity compared to the free ligand. nih.gov This highlights the potential of combining a fluoro-quinoline structure like this compound with various metals to create novel complexes with tailored properties.

Table 1: Examples of Quinoline-Based Ligands and Their Metal Complexes in Catalysis

Ligand TypeMetal Ion(s)Application/Reaction TypeReference
Schiff Bases (from amino-quinolines)Co(II), Ni(II), Cu(II), Fe(II)Asymmetric Epoxidation, DNA Binding, Antimicrobial Activity nih.gov
Fleroxacin (a fluoroquinolone)Cu(II), Mn(II), Zn(II), Co(II), Ni(II)Antimicrobial Agents, DNA Intercalation nih.gov
2-(1,2,4-1H-triazol-3-yl)pyridineMn(II), Zn(II), Cd(II)Coordination Polymers researchgate.net
N,N'-donor quinoline derivativesPd(II)Potential Antitumor Activities researchgate.net

While the use of quinolines as ligands in metal-catalyzed reactions is well-documented, their role in organocatalysis is an emerging area. The basic nitrogen of the quinoline ring and the primary amine can potentially act as a Brønsted or Lewis base, catalyzing reactions without the need for a metal. This metal-free approach aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the initial design of a synthetic route to the prediction of a molecule's biological activity. arxiv.org These computational tools offer the potential to dramatically accelerate the research and development timeline for compounds like this compound.

AI-Driven Retrosynthesis and Synthetic Route Prediction

For a molecule like this compound, an AI platform would analyze its structure and identify key bond disconnections that correspond to known chemical reactions. The process involves:

Model Training: Neural networks are trained on millions of reactions from databases like Reaxys. acs.org

Route Suggestion: Using algorithms like Monte Carlo tree search, the AI explores numerous possible synthetic routes, prioritizing those with high predicted yields or fewer steps. acs.orgmdpi.com

This data-driven approach can uncover synthetic strategies that might be overlooked by human chemists, thereby accelerating the synthesis of novel quinoline derivatives. chemrxiv.org

Platform/ToolCore TechnologyKey FeatureReference
ReTReK Data-driven deep learning integrated with rule-based techniques.Integrates expert retrosynthesis knowledge as adjustable parameters. acs.orgchemrxiv.org
IBM RXN for Chemistry Natural Language Processing (NLP) based on transformer models.Predicts chemical reactions from "molecular sentences". chemcopilot.com
Open-Source Tools Monte Carlo algorithms combined with neural networks.Explores synthetic routes by prioritizing high-probability reactions. mdpi.com

Machine Learning for Predictive Modeling of SAR/SPR

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) or properties (Structure-Property Relationship, SPR) is crucial for drug discovery and materials science. nih.gov Machine learning models excel at identifying these complex relationships from large datasets. doaj.org

In the context of this compound, ML models can be developed to predict its potential biological targets or physicochemical properties. The general workflow is as follows:

Data Collection: A dataset of quinoline derivatives with known activities (e.g., enzyme inhibition, receptor binding) is compiled. nih.gov

Descriptor Calculation: Molecules are converted into numerical representations (molecular descriptors) that encode their structural, electronic, and hydrophobic features. nih.govmdpi.com

Model Training: ML algorithms, such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN), are trained on the dataset to learn the correlation between the descriptors and the observed activity. nih.govdoaj.org

Prediction: The trained model can then predict the activity of new, untested compounds like this compound.

These predictive models can rapidly screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. springernature.commdpi.com

Table 3: Machine Learning Algorithms in QSAR/QSPR for Heterocyclic Compounds

Machine Learning AlgorithmApplication in QSAR/QSPRKey AdvantageReference
Artificial Neural Network (ANN) Prediction of C-H functionalization site selectivity in quinolines.Can model complex, non-linear relationships. doaj.org
Support Vector Machine (SVM) Predicting activity against various biological targets.Effective in high-dimensional spaces and for classification tasks. nih.gov
Automated ML (e.g., Mljar) Building predictive models for serotonergic activity and selectivity.Automates algorithm selection and hyperparameter tuning. mdpi.com

Challenges and Opportunities in the Academic Development of Quinoline-Based Compounds

Despite their promise, the development of novel quinoline derivatives is not without its hurdles. Addressing these challenges presents significant opportunities for academic and industrial research.

Addressing Synthetic Complexity and Scalability

The synthesis of polysubstituted quinolines like this compound can be challenging. Classical methods, such as the Friedländer synthesis, involve the condensation of an aniline (B41778) with a carbonyl compound. nih.gov While versatile, these methods can suffer from drawbacks like the instability of precursors or limited substrate scope. nih.govacs.org

Modern synthetic chemistry has introduced more efficient methods, including metal-catalyzed and even metal-free C-H functionalization strategies, which offer atom- and step-economy. nih.govacs.org However, achieving regioselectivity—placing specific functional groups at desired positions on the quinoline core—remains a significant challenge. The synthesis of a specific isomer like this compound requires precise control over the reaction conditions.

Table 4: Comparison of Synthetic Methods for Quinoline Derivatives

Synthetic MethodGeneral DescriptionAdvantagesDisadvantagesReference
Friedländer Annulation Condensation of a 2-aminoaryl aldehyde/ketone with a compound containing an α-methylene ketone.High versatility.Instability of some precursors, can require harsh conditions. nih.gov
Doebner-von Miller Reaction Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid.Uses simple starting materials.Can produce mixtures of products, harsh acidic conditions. nih.gov
Transition-Metal Catalysis Direct C-H functionalization or cross-coupling reactions.High efficiency and regioselectivity.Use of expensive and potentially toxic metals. frontiersin.orgnih.gov
Metal-Free C-H Functionalization Tandem cyclization strategies using organocatalysts or reagents like iodine.Avoids transition metals, environmentally friendly.May have limited substrate scope or require specific activators. nih.govacs.org

Exploration of Undiscovered Mechanistic Pathways and Target Classes from a Chemical Perspective

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and novel molecules. researchgate.netresearchgate.net For quinoline synthesis, this includes elucidating the precise roles of catalysts, intermediates, and transition states in both classical and modern reactions. For example, mechanistic studies involving the design of novel metal catalysts based on nitrogen-containing heterocyclic ligands are ongoing. researchgate.net Exploring these pathways can lead to the discovery of new types of transformations and expand the toolkit available to synthetic chemists.

From a therapeutic perspective, while quinolines are known to target a wide range of biological entities, there is an opportunity to discover novel target classes. Many existing quinoline-based drugs target well-established pathways. nih.govnih.gov By exploring the vast chemical space of functionalized quinolines, it may be possible to identify compounds that interact with new or underexplored biological targets. For instance, recent studies have identified quinolin-2-amine derivatives as potent inhibitors of the ROR1 pseudokinase, a promising target in triple-negative breast cancer. acs.org This demonstrates the potential for discovering compounds with novel mechanisms of action, opening up new avenues for therapeutic intervention.

Conclusion

Summary of Key Academic Contributions and Insights Regarding 5-Fluoro-6-methylquinolin-3-amine

The exploration of this compound has provided valuable insights into the synthesis and properties of polysubstituted quinolines. The development of synthetic routes to this compound, likely utilizing established methodologies like the Friedländer or Combes synthesis, showcases the versatility of these classic reactions for creating complex heterocyclic systems. The presence of the fluoro, methyl, and amino groups on the quinoline (B57606) scaffold presents a unique combination of electronic and steric effects, making it a valuable tool for probing structure-activity relationships. Its potential as a building block for kinase inhibitors highlights the ongoing importance of substituted quinolines in medicinal chemistry research.

Future Perspectives and Unanswered Research Questions in the Field of Quinoline Chemistry

The field of quinoline chemistry continues to be an active area of research with several promising future directions. A key focus will be the development of more efficient and environmentally benign synthetic methods, including the use of novel catalytic systems and one-pot reactions. There remains a significant opportunity to explore the vast chemical space of substituted quinolines to identify novel compounds with unique biological activities. Unanswered questions include a deeper understanding of the precise molecular mechanisms by which different substitution patterns on the quinoline ring influence biological targets and the development of strategies to overcome drug resistance associated with some quinoline-based therapeutics. Further research into the photophysical properties of novel quinolines could also lead to applications in materials science and as fluorescent probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-6-methylquinolin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of quinoline derivatives often involves nucleophilic substitution or cyclization reactions. For this compound, a plausible route could involve halogenation of a pre-functionalized quinoline core followed by amination. For example, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) have been used to synthesize chloro-formyl quinolines, which can be further modified via reductive amination or palladium-catalyzed coupling . Reaction parameters such as solvent polarity (e.g., DME or methanol), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation) critically affect yield. Evidence from analogous compounds suggests that optimizing stoichiometry and avoiding side reactions (e.g., over-fluorination) is key .

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Characterization should include 1H/13C NMR to confirm substituent positions and purity, LC-MS for molecular weight verification, and X-ray crystallography (if crystals are obtainable) for absolute configuration. For example, 13C NMR can differentiate between fluorinated and methylated carbons due to distinct chemical shifts (~160 ppm for C-F vs. ~20 ppm for CH3) . HPLC with UV detection (λ ~250–300 nm for quinoline absorption) is recommended for purity assessment. Cross-referencing spectral data with structurally similar compounds (e.g., 5-Fluoroquinoline) ensures accuracy .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) using human cell lines (e.g., HEK293 or HepG2) to establish baseline toxicity. For target-specific activity, screen against enzymes or receptors relevant to quinolines, such as tau protein aggregates (linked to neurodegenerative diseases) or PI3Kδ (a kinase target in inflammation). Competitive binding assays using fluorescent probes (e.g., Thioflavin-S for tau) can quantify affinity . Dose-response curves (IC50) and selectivity indices (vs. related kinases or proteins) should be calculated .

Advanced Research Questions

Q. How does the fluoromethyl substitution at positions 5 and 6 influence the compound’s binding selectivity and pharmacokinetics?

  • Methodological Answer : Fluorine’s electronegativity and methyl’s steric effects can enhance binding to hydrophobic pockets (e.g., tau fibrils or kinase active sites). Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions. For instance, 6-fluoro substitution in MK-6240 improved NFT binding specificity by 10-fold compared to non-fluorinated analogs . Pharmacokinetic studies in rodents (e.g., bioavailability, half-life) should assess metabolic stability, focusing on hepatic clearance via CYP450 enzymes. Fluorinated quinolines often exhibit prolonged circulation due to reduced oxidative metabolism .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated quinolines?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or cell line variability. To address this:

  • Normalize data using internal controls (e.g., reference inhibitors like heparin for tau aggregation).
  • Perform orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays).
  • Validate findings using knockout models (e.g., tau-deficient cells for NFT specificity) .
  • Replicate studies under standardized protocols (e.g., ATP concentration in kinase assays) .

Q. How can researchers improve the aqueous solubility of this compound without compromising bioactivity?

  • Methodological Answer : Solubility can be enhanced via:

  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Co-solvents : Use DMSO/PEG400 mixtures (≤10% v/v) in preclinical formulations.
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for CNS targets like tau .
  • Structural analogs : Replace methyl with polar substituents (e.g., -OH, -NH2) while preserving fluorine’s electronic effects. Solubility parameters (LogS) should be modeled computationally (e.g., ALOGPS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.